molecular formula C7H15NO2 B1638426 6-(Methylamino)hexanoic acid

6-(Methylamino)hexanoic acid

Cat. No. B1638426
M. Wt: 145.2 g/mol
InChI Key: XRUDAAKPTLVBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylamino)hexanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Methylamino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methylamino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(Methylamino)hexanoic acid

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

6-(methylamino)hexanoic acid

InChI

InChI=1S/C7H15NO2/c1-8-6-4-2-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10)

InChI Key

XRUDAAKPTLVBMB-UHFFFAOYSA-N

SMILES

CNCCCCCC(=O)O

Canonical SMILES

CNCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methyl-caprolactam (15 g, 118 mmol) was combined with barium hydroxide (10.1 g, 72 mmol) and water (150 ml). The suspension was warmed to 110° C. for 18 hours then cooled over an ice bath. Gaseous carbon dioxide was bubbled through the solution for 20 minutes. The suspension was filtered through a celite pad and the filtrate was concentrated to dryness. The residue was triturated with acetonitrile, collected, rinsed with ether and dried in vacuo to yield 6-(methylamino)hexanoic acid as a white solid (10.7 g). 6-(Methylamino)hexanoic acid (5 g, 34.5 mmol), and potassium carbonate (18 g, 130 mmol) were suspended in water (50 ml) and dioxane (25 ml) then cooled to 0° C. Methyl chloroformate (13 ml, 168 mmol) was added over 1 minute, then the mixture was stirred and allowed to warm slowly to room temperature for 16 hours. Conc. HCl (20 ml) was added then the mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, evaporated and dried in vacuo to give 6-[(methoxycarbonyl)(methyl)amino]hexanoic acid as a thick clear oil (5.7 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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